molecular formula C11H15NO2 B15379355 2-(Methylamino)-4-phenylbutanoic acid CAS No. 5443-52-7

2-(Methylamino)-4-phenylbutanoic acid

Cat. No.: B15379355
CAS No.: 5443-52-7
M. Wt: 193.24 g/mol
InChI Key: NVXKJPGRZSDYPK-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Biological Activity

2-(Methylamino)-4-phenylbutanoic acid, also known as (R)-2-amino-4-phenylbutanoic acid, is a chiral amino acid derivative with significant biological activity. This compound is characterized by its unique structure, which includes a methylamino group and a phenyl substituent, and has a molecular formula of C11_{11}H15_{15}N1_{1}O2_{2} with a molecular weight of approximately 195.25 g/mol. Its potential applications span pharmaceuticals and biochemistry, particularly in drug development targeting neurological conditions.

Neurotransmitter Modulation

(R)-2-(Methylamino)-4-phenylbutanoic acid has been studied for its influence on neurotransmitter systems. Research indicates that it can interact with various receptors and enzymes involved in neurochemical signaling, potentially affecting metabolic pathways related to neurotransmission. Its structural similarity to other amino acids enhances its ability to engage with biological targets, making it a valuable tool in studying amino acid metabolism and neurotransmission .

Pharmacological Potential

The pharmacological profile of (R)-2-(Methylamino)-4-phenylbutanoic acid suggests it may have therapeutic effects in treating neurological disorders. Its interactions with neurotransmitter systems could lead to targeted therapeutic applications that are not observed in structurally related compounds. For instance, studies have shown that this compound can modulate the activity of neurotransmitters, which may have implications for conditions such as depression or anxiety .

Comparative Analysis

The following table summarizes the structural features and biological activity of (R)-2-(Methylamino)-4-phenylbutanoic acid compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
(R)-2-(Methylamino)-4-phenylbutanoic acidChiral amino acid derivativePotential modulation of neurotransmitter systems
(S)-2-Amino-4-phenylbutanoic acidEnantiomer of (R)-isomerDifferent biological activity profile
2-Amino-3-methyl-4-phenylbutanoic acidContains an additional methyl group at position 3May exhibit different pharmacological properties
2-(Hydroxymethyl)anilinePhenyl group with hydroxymethyl substitutionLacks carboxylic acid functionality

The chirality of (R)-2-(Methylamino)-4-phenylbutanoic acid is crucial for its biological activity, distinguishing it from its enantiomer and other similar compounds .

Study on Neurochemical Effects

A study published in the Journal of Neurochemistry investigated the effects of (R)-2-(Methylamino)-4-phenylbutanoic acid on synaptic transmission in rodent models. The results indicated that administration of the compound led to increased levels of certain neurotransmitters, suggesting a potential role in enhancing synaptic plasticity .

Synthesis and Applications

Research has detailed various methods for synthesizing (R)-2-(Methylamino)-4-phenylbutanoic acid, highlighting its importance as a biochemical research tool. The synthesis typically involves chiral resolution techniques or asymmetric synthesis methods, which are crucial for obtaining the active (R) form .

Safety Profile

An evaluation of the safety profile of (R)-2-(Methylamino)-4-phenylbutanoic acid indicated minimal toxicity at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects when used in clinical settings .

Properties

IUPAC Name

2-(methylamino)-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-10(11(13)14)8-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXKJPGRZSDYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281029
Record name 2-(methylamino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5443-52-7
Record name NSC19810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylamino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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